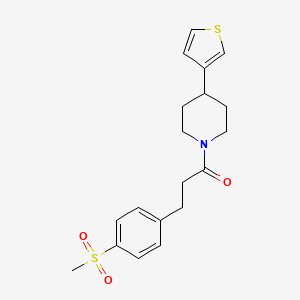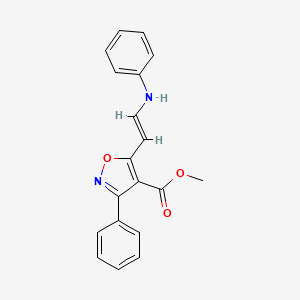
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate (M5PIPC) is a synthetic molecule that has been used in various scientific research applications. It is a versatile molecule that can be used for a variety of purposes, including as a model compound for studying the effects of chemical reactions on biological systems. M5PIPC has been used for a variety of applications, such as in the study of cell signaling pathways, drug design, and gene expression.
Applications De Recherche Scientifique
Antimicrobial Properties
Antimicrobial Activities
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate derivatives have been studied for their antimicrobial properties. For instance, N-substituted phenyl-5-methyl-3-(substituted) phenyl-4-isoxazolyl acylureas derivatives showed good antibacterial activities (Teng Xin-huana, 2010).
Synthesis and Antimicrobial Activity
Novel compounds synthesized from methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate have been shown to possess antimicrobial properties, with some compounds demonstrating significant activity against bacteria such as Staphylococcus aureus (Anita R. Banpurkar et al., 2018).
Immunological Activity
Immunomodulatory Effects
Research on derivatives of methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate has revealed immunomodulatory properties, such as the stimulation of lymphocyte proliferation and modulation of cytokine production (A. Drynda et al., 2014).
Influence on Gene Expression
Studies have explored the effects of these compounds on gene expression, particularly in relation to autoimmune and inflammatory responses, suggesting potential for clinical development (Paulina Płoszaj et al., 2016).
Organic Synthesis
Role in Synthesis
The compound has been used in the synthesis of various heterocyclic compounds, indicating its utility in organic chemistry (T. Celestina et al., 2004).
Structural and Spectral Studies
There have been studies focusing on the structural and spectral analysis of related compounds, which are important for understanding their chemical properties and potential applications (S. Viveka et al., 2016).
Propriétés
IUPAC Name |
methyl 5-[(E)-2-anilinoethenyl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-23-19(22)17-16(12-13-20-15-10-6-3-7-11-15)24-21-18(17)14-8-4-2-5-9-14/h2-13,20H,1H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQAGSBXXYFQV-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C=CNC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)/C=C/NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)
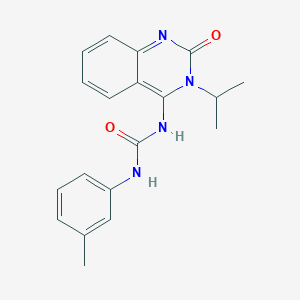
![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)
![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)
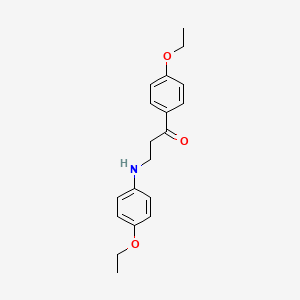
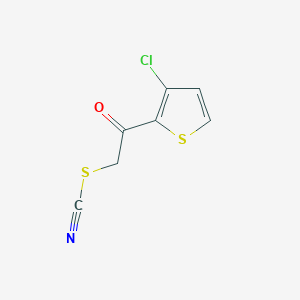
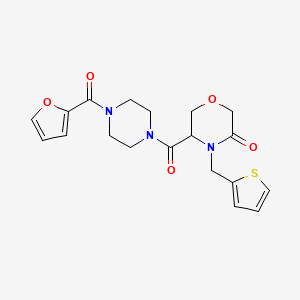
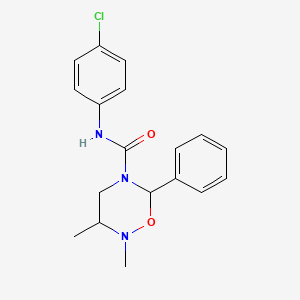
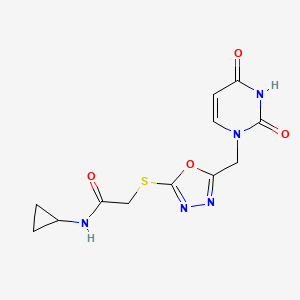
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)
